(1S,6S)-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester
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Overview
Description
(1S,6S)-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of carbamic acid esters It features an amino group attached to a cyclohexene ring, which is further modified with a tert-butyl carbamate group
Synthetic Routes and Reaction Conditions:
Steglich Esterification: This method involves the reaction of a carboxylic acid with an amine in the presence of dicyclohexylcarbodiimide (DCC) and tert-butanol to form the tert-butyl ester.
Fischer Esterification: This classical method involves heating a carboxylic acid with an alcohol (in this case, tert-butanol) in the presence of an acid catalyst to form the ester.
Bu4NI-catalyzed Metal-Free Oxidation: This method involves the oxidation of aldehydes using tert-butyl hydroperoxide (TBHP) in the presence of a catalytic amount of Bu4NI (tetrabutylammonium iodide) to form tert-butyl peresters, which can then be converted to the desired carbamate.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
(1S,6S)-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester: can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, nitric acid, and various oxidizing agents.
Reduction: Common reagents include hydrogen gas, lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: Primary amines and other reduced derivatives.
Substitution: Substituted carbamates and other derivatives.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used as a probe or inhibitor in biological studies to investigate enzyme activity and protein interactions.
Industry: It can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
(1S,6S)-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as:
(1R,6R)-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester: This is the enantiomer of the compound, with a different spatial arrangement of atoms.
Cyclohexene derivatives: Other cyclohexene derivatives with different substituents and functional groups.
Carbamic acid esters: Other carbamic acid esters with different amino groups and ester functionalities.
Properties
IUPAC Name |
tert-butyl N-[(1S,6S)-6-aminocyclohex-3-en-1-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-5,8-9H,6-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLNZCWYODODPW-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CC[C@@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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